molecular formula C9H10ClNO B11907440 (Z)-1-(4-chlorophenyl)-N-methoxyethanimine

(Z)-1-(4-chlorophenyl)-N-methoxyethanimine

Katalognummer: B11907440
Molekulargewicht: 183.63 g/mol
InChI-Schlüssel: DJJNNRDIXWZGPE-XFFZJAGNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-1-(4-chlorophenyl)-N-methoxyethanimine is an organic compound characterized by the presence of a chlorophenyl group and a methoxyethanimine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-chlorophenyl)-N-methoxyethanimine typically involves the reaction of 4-chlorobenzaldehyde with methoxyamine hydrochloride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then stabilized by the methoxy group. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-1-(4-chlorophenyl)-N-methoxyethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-1-(4-chlorophenyl)-N-methoxyethanimine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable imine bonds makes it useful in the investigation of enzyme-substrate interactions.

Medicine

In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity, making it a valuable compound in drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of (Z)-1-(4-chlorophenyl)-N-methoxyethanimine involves its interaction with molecular targets through the imine group. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (Z)-1-(4-bromophenyl)-N-methoxyethanimine
  • (Z)-1-(4-fluorophenyl)-N-methoxyethanimine
  • (Z)-1-(4-methylphenyl)-N-methoxyethanimine

Uniqueness

(Z)-1-(4-chlorophenyl)-N-methoxyethanimine is unique due to the presence of the chlorophenyl group, which imparts specific reactivity and stability to the compound Compared to its analogs with different substituents (eg

Eigenschaften

Molekularformel

C9H10ClNO

Molekulargewicht

183.63 g/mol

IUPAC-Name

(Z)-1-(4-chlorophenyl)-N-methoxyethanimine

InChI

InChI=1S/C9H10ClNO/c1-7(11-12-2)8-3-5-9(10)6-4-8/h3-6H,1-2H3/b11-7-

InChI-Schlüssel

DJJNNRDIXWZGPE-XFFZJAGNSA-N

Isomerische SMILES

C/C(=N/OC)/C1=CC=C(C=C1)Cl

Kanonische SMILES

CC(=NOC)C1=CC=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.